Viscoat - 123352-36-3

Viscoat

Catalog Number: EVT-1511110
CAS Number: 123352-36-3
Molecular Formula: C13H12O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Viscoat is synthesized through the combination of sodium hyaluronate and chondroitin sulfate. Sodium hyaluronate is a naturally occurring polysaccharide found in connective tissues, while chondroitin sulfate is derived from cartilage, often sourced from shark fin cartilage. The synthesis process involves purifying these compounds to ensure their efficacy and safety for ocular use. The resulting product exhibits unique viscoelastic properties that are crucial for its function in surgical settings .

Technical Details

  • Sodium Hyaluronate: Molecular weight approximately 225,000 Daltons.
  • Chondroitin Sulfate: Molecular weight around 20,000 Daltons.
  • The combination results in a product with specific rheological properties suitable for maintaining intraocular pressure during surgery .
Molecular Structure Analysis

Data

  • Molecular Weight: Sodium hyaluronate > 500,000 Daltons; Chondroitin sulfate ~ 20,000 Daltons.
  • Viscosity: Approximately 40,000 mPas at rest.
  • pH Value: Ranges between 7.0 to 7.5.
  • Osmolarity: Approximately 330 mOsm/L .
Chemical Reactions Analysis

In the context of ophthalmic surgery, Viscoat does not undergo significant chemical reactions but rather acts as a physical barrier and lubricant. Its role is primarily mechanical—maintaining space within the anterior chamber and protecting ocular tissues from damage during surgical manipulation.

Technical Details

  • The viscoelastic nature allows it to adapt under shear stress, transforming from a gel-like state to a more liquid form during injection.
  • This property facilitates easy application through small-gauge cannulas while providing substantial support to ocular structures during surgery .
Mechanism of Action

Viscoat functions by creating a stable environment within the anterior chamber of the eye during surgical procedures. Its viscoelastic properties allow it to retain shape under low shear stress while enabling smooth movement of surgical instruments.

Process

  1. Injection: Upon injection into the anterior chamber, Viscoat maintains space and protects corneal endothelium.
  2. Protection: The dispersive nature helps in coating ocular surfaces, reducing friction and potential damage during surgery.
  3. Removal: Post-surgery, its lower cohesiveness allows for easier aspiration compared to cohesive OVDs .
Physical and Chemical Properties Analysis

Viscoat exhibits several key physical and chemical properties that make it suitable for ophthalmic applications:

Physical Properties

  • Viscosity: High viscosity at rest (40,000 mPas) ensures effective maintenance of intraocular pressure.
  • Elasticity: Ability to return to original shape after deformation aids in retaining chamber volume.
  • Pseudoplasticity: Transitions from high viscosity at low shear rates to lower viscosity at high shear rates facilitates surgical manipulation .

Chemical Properties

  • Stability: Maintains stability over time when stored correctly.
  • Biocompatibility: Non-toxic to ocular tissues; minimal inflammatory response noted in clinical studies .
Applications

Viscoat is primarily used in ophthalmic surgeries such as:

  • Phacoemulsification Cataract Surgery: Protects corneal endothelium during lens removal procedures.
  • Anterior Segment Surgery: Maintains chamber depth and protects intraocular structures during various interventions.
  • Vitrectomy Procedures: Assists in managing intraocular pressure and preventing vitreous prolapse during surgery.

Its unique properties make it an essential tool in modern ophthalmic surgical practices, providing both mechanical support and protection to sensitive ocular tissues throughout various procedures .

Introduction to Viscoat in Ophthalmic Surgery

Viscoat® (Alcon Laboratories), a dispersive ophthalmic viscosurgical device (OVD), represents a cornerstone of modern ocular surgery. It combines sodium hyaluronate (3%) and chondroitin sulfate (4%) to create a viscoelastic material engineered for intraocular tissue protection and space maintenance during cataract and vitreoretinal procedures [5] [9]. Unlike cohesive OVDs, Viscoat excels in endothelial adherence and compartmentalization, leveraging unique rheological properties to minimize surgical trauma. Its development marked a significant evolution from early single-component OVDs, addressing unmet needs in corneal endothelial protection during high-energy phacoemulsification [2] [8].

Historical Development of Ophthalmic Viscosurgical Devices (OVDs)

The genesis of OVDs traces to 1934, when Karl Meyer and John Palmer isolated hyaluronic acid from bovine vitreous [1] [5]. Endre Balazs later purified hyaluronic acid from rooster combs (1950s), proposing its use as a vitreous substitute [1] [4]. The 1970s witnessed pivotal advances:

  • 1972: Balazs performed the first intravitreal sodium hyaluronate injection [1].
  • 1979: Healon® (Pharmacia/Pfizer), the first commercial sodium hyaluronate OVD, entered cataract surgery [4] [5].
  • 1980s: Methylcellulose emerged as a low-cost alternative but faced limitations in elasticity and inflammatory potential [1] [3].

The 1983 FDA approval of Healon catalyzed OVD standardization. Viscoat, introduced in the mid-1980s, pioneered the dispersive category by integrating chondroitin sulfate—a molecule native to the corneal stroma—to enhance endothelial adhesion [5] [9]. The International Organization for Standardization (ISO) subsequently formalized OVD safety and performance criteria, distinguishing cohesive, dispersive, and viscoadaptive classes [1] [4].

Table 1: Key Milestones in OVD Development

YearDevelopmentSignificance
1934Isolation of hyaluronic acid (Meyer & Palmer)Identified foundational viscoelastic polymer
1958Balazs’s vitreous substitution conceptProposed ophthalmic applications of hyaluronate
1979Healon® commercializationFirst FDA-approved sodium hyaluronate OVD
1983Viscoat® introductionFirst dispersive OVD with chondroitin sulfate
2000ISO OVD standardsEstablished safety/performance benchmarks

Table 2: Classification of Major OVD Types

OVD TypeCompositionKey Examples
CohesiveHigh-MW sodium hyaluronateHealon®, Provisc®
DispersiveNaHa + chondroitin sulfateViscoat®, Ocucoat®
ViscoadaptiveUltra-high concentration NaHaHealon5®
Viscous dispersiveHybrid NaHa/chondroitin sulfateDisCoVisc®

Viscoat as a Dispersive OVD: Composition and Classification

Chemical Architecture

Viscoat’s efficacy stems from synergistic polymers:

  • Sodium hyaluronate (MW >500 kDa): Provides pseudoplasticity and cushioning [2] [9].
  • Chondroitin sulfate (MW 22.5 kDa): Sulfated glycosaminoglycan with high negative charge density, enabling electrostatic binding to corneal endothelial cells [9] [10].

This dual-component design achieves:

  • Zero-shear viscosity: 40,000 mPa·s, facilitating space maintenance at rest [7].
  • Cohesion-dispersion index (CDI): <30%asp/mmHg, classifying it as dispersive [5].

Rheological Behavior

Viscoat exhibits:

  • Low cohesiveness: Molecules fragment under shear stress, resisting aspiration during phacoemulsification [2] [6].
  • High coatability: Adheres to tissues/instruments due to low surface tension (contact angle: 44° vs. 70° for cohesives) [2] [8].
  • Shear-thinning: Viscosity drops from 40,000 mPa·s (at rest) to <100 mPa·s during injection through a 25-gauge cannula [3].

Table 3: Molecular Properties of Viscoat Components

ComponentMolecular WeightConcentrationBiological Source
Sodium hyaluronate>500,000 Da3%Bacterial fermentation
Chondroitin sulfate22,500 Da4%Shark fin cartilage

Table 4: Charge Characteristics of Viscoat vs. Other OVDs

OVD TypeNet Negative ChargeEndothelial Adhesion Strength
Viscoat®Triple (CS + NaHa)High (3× Healon®) [10]
NaHa-only OVDsSingleModerate
HPMC-based OVDsNeutral/lowLow

Role in Modern Anterior and Posterior Segment Surgery

Anterior Segment Applications

Cataract Surgery

  • Capsulorhexis stabilization: Low elasticity prevents anterior capsule run-out but requires supplemental cohesive OVD for dome formation [6] [10].
  • Endothelial shielding: Reduces cell loss by 12–18% compared to cohesives during phacoemulsification [7] [9]. In vivo confocal microscopy confirms 95% retention on corneal endothelium under high-flow irrigation (60 mL/min) [9] [10].
  • Complex case management:
  • IFIS (Intraoperative Floppy Iris Syndrome): Compartmentalizes iris tissue, preventing prolapse [5] [6].
  • Zonular weakness: Acts as a vitreous barrier in capsular tears [2] [5].

Table 5: Viscoat Utilization in Cataract Surgery Steps

Surgical StepFunction of Viscoat®Advantage over Cohesive OVDs
CapsulorhexisStabilizes capsule; prevents tearsSuperior coating of lens surface
PhacoemulsificationEndothelial protection from ultrasound95% retention under high flow [10]
IOL implantationLubricates injector cartridgesPrevents IOL scratching
OVD removalRequires active aspirationResidual OVD rare if meticulously removed

Corneal Transplantation

  • Endothelial keratoplasty (DSEK/DMEK): Coats donor grafts, preventing mechanical damage [1] [8].
  • Deep anterior lamellar keratoplasty (DALK): Maintains stromal dissection plane [5].

Posterior Segment Applications

  • Vitreoretinal surgery:
  • Retinal detachment repair: Separates membranes via viscous dissection [8] [10].
  • Macular hole surgery: Temporarily stabilizes retinal flaps [8].
  • Trauma management:
  • Compartmentalization: Isolates hemorrhagic zones in open-globe injuries [5].
  • Vitreous replacement: Serves as temporary tamponade [4].

Hybrid Techniques

  • Soft-Shell Technique (SST) (Arshinoff, 1999):
  • Viscoat injected to coat endothelium.
  • Cohesive OVD (e.g., Provisc®) layered centrally to deepen anterior chamber [6] [10].
  • Efficacy: Reduces endothelial cell loss by 23% vs. single OVDs [9].

Table 6: Viscoat Retention vs. Other OVDs in Simulated Phacoemulsification

OVD% Retention at 60 mL/min Flow% Endothelial Protection (in vitro)
Viscoat®95%92% [9]
Healon®30%68%
Healon5®85%79%
DisCoVisc®90%88%

Concluding Remarks

Viscoat remains indispensable in ophthalmic surgery due to its unique dispersive rheology and chondroitin sulfate–enhanced endothelial protection. As surgical techniques evolve toward smaller incisions and higher-energy devices, its role in tissue shielding and compartmentalization continues to expand. Future innovations may refine its pseudoplastic profile, but its core chemical design endures as a benchmark for dispersive OVD efficacy.

Properties

CAS Number

123352-36-3

Product Name

Viscoat

Molecular Formula

C13H12O4

Synonyms

Viscoat

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.